2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine
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Overview
Description
2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine is a chemical compound with the molecular formula C4H8N8O It is known for its unique structure, which includes azido and nitroso functional groups
Preparation Methods
The synthesis of 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine involves multiple steps. One common method includes the reaction of ethanamine with azido compounds under specific conditions to introduce the azido groups. The nitroso group is then introduced through a subsequent reaction with nitrosating agents. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The azido groups can participate in substitution reactions, often leading to the formation of triazoles through cycloaddition reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate
Scientific Research Applications
2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine involves its reactive azido and nitroso groups. The azido groups can undergo cycloaddition reactions, forming stable triazole rings. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. These functional groups allow the compound to interact with various molecular targets and pathways, making it versatile in different applications .
Comparison with Similar Compounds
Similar compounds to 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine include:
2-Azido-N-(2-azidoethyl)ethanamine: This compound lacks the nitroso group but shares the azido functional groups, making it useful in similar cycloaddition reactions.
2-Azido-N,N-dimethylethanamine: This compound has a similar azido group but differs in its alkyl substituents, affecting its reactivity and applications
Properties
Molecular Formula |
C4H8N8O |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
N,N-bis(2-azidoethyl)nitrous amide |
InChI |
InChI=1S/C4H8N8O/c5-9-7-1-3-12(11-13)4-2-8-10-6/h1-4H2 |
InChI Key |
RIUZFDCNWKDQLC-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCN=[N+]=[N-])N=O)N=[N+]=[N-] |
Origin of Product |
United States |
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